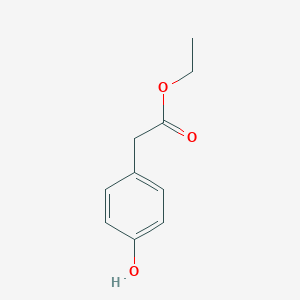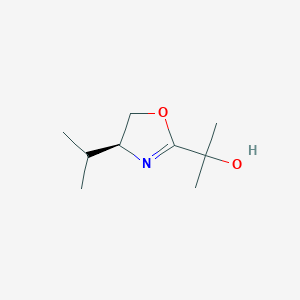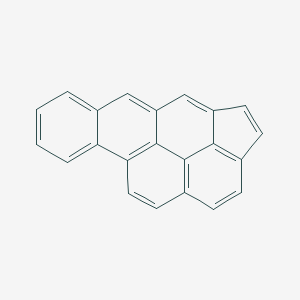
Dibenzo(k,mno)acephenanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(k,mno)acephenanthrylene, commonly known as dibenzo[a,l]pyrene (DB[a,l]P), is a polycyclic aromatic hydrocarbon (PAH) that is formed during incomplete combustion of organic materials. DB[a,l]P is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and liver cancer. In
Wirkmechanismus
DB[a,l]P exerts its carcinogenic and mutagenic effects by forming DNA adducts that can cause mutations and chromosomal aberrations. DB[a,l]P is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage. The formation of DNA adducts can lead to mutations and chromosomal aberrations that can result in the development of cancer.
Biochemische Und Physiologische Effekte
DB[a,l]P has been shown to cause oxidative stress, inflammation, and DNA damage in various cell types. It has been linked to the development of lung, skin, and liver cancer. DB[a,l]P exposure has also been associated with respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
DB[a,l]P is a potent carcinogen and mutagen that can be used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis. It can also be used to develop strategies for cancer prevention and treatment. However, DB[a,l]P is a highly toxic compound that requires careful handling and disposal. Its use in lab experiments requires strict safety measures to prevent exposure and contamination.
Zukünftige Richtungen
Future research on DB[a,l]P should focus on developing more efficient and safer methods for its synthesis and extraction. The mechanisms of DB[a,l]P-induced carcinogenesis should be further elucidated to develop more effective strategies for cancer prevention and treatment. The role of DB[a,l]P in the development of other diseases such as respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction should be investigated. The development of biomarkers for DB[a,l]P exposure and toxicity should also be explored to facilitate risk assessment and management.
Synthesemethoden
DB[a,l]P is synthesized through the incomplete combustion of organic materials such as coal, gasoline, diesel, and tobacco. It is also formed during the cooking of meat and fish at high temperatures. DB[a,l]P can be extracted from environmental samples such as soil, air, and water using various methods such as liquid-liquid extraction, solid-phase extraction, and supercritical fluid extraction.
Wissenschaftliche Forschungsanwendungen
DB[a,l]P has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to cause DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer. DB[a,l]P has been used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis and to develop strategies for cancer prevention and treatment.
Eigenschaften
CAS-Nummer |
153043-81-3 |
|---|---|
Produktname |
Dibenzo(k,mno)acephenanthrylene |
Molekularformel |
C22H12 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |
InChI-Schlüssel |
ZQOKWDDQILAIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Andere CAS-Nummern |
153043-81-3 |
Synonyme |
CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



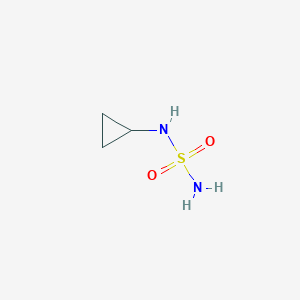
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
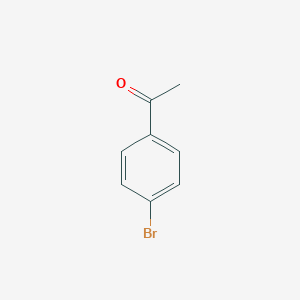
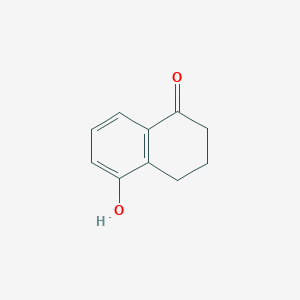
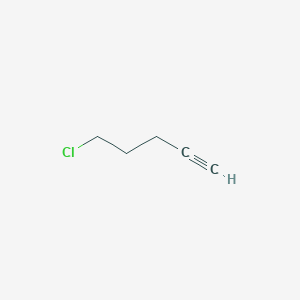
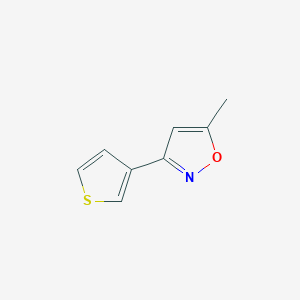
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
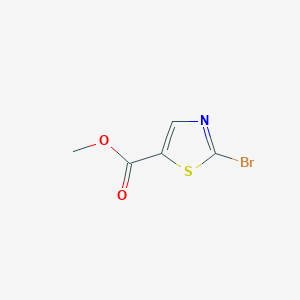
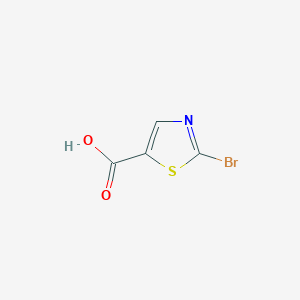
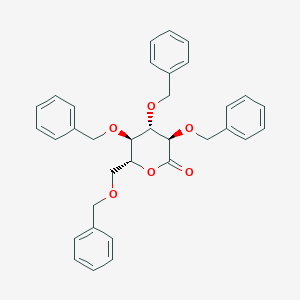
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
